Selective Cytostatic Activity Against K-562 Leukemia Cells: Lupeol Palmitate vs. Parent Lupeol
In a nine-cell-line panel (U251, NCI-ADR/RES, 786-0, NCI-H460, PC-3, OVCAR-03, HT-29, K-562), lupeol (parent alcohol) was uniformly inactive, exhibiting GI50 values exceeding 250 µg/mL across all lines. By contrast, lupeol palmitate (compound 3) displayed a selective, concentration-dependent growth inhibition of K-562 erythromyeloblastoid leukemia cells with a GI50 below 0.25 µg/mL, while remaining inactive (GI50 > 250 µg/mL) against U251, NCI-ADR/RES, 786-0, and OVCAR-03 lines [1]. This represents a greater than 1000-fold differential in potency specifically against the leukemic cell line.
| Evidence Dimension | 50% growth inhibition concentration (GI50) across human cancer cell lines |
|---|---|
| Target Compound Data | K-562: GI50 < 0.25 µg/mL; HT-29: GI50 = 35.94 µg/mL; NCI-H460: GI50 = 250 µg/mL |
| Comparator Or Baseline | Lupeol (parent alcohol): GI50 > 250 µg/mL on all cell lines including K-562 and HT-29 |
| Quantified Difference | >1000-fold improvement in potency against K-562; lupeol inactive (GI50 > 250 µg/mL) vs. lupeol palmitate active (GI50 < 0.25 µg/mL) |
| Conditions | In vitro sulforhodamine B assay; 48 h continuous exposure; nine human cancer cell lines; doxorubicin as positive control |
Why This Matters
This selective activity against K-562 cells—absent in the parent lupeol—makes lupeol palmitate a mechanistically informative probe for leukemia-relevant pathways and a justifiable procurement choice for oncology-focused screening programs.
- [1] Silva ATME, Magalhães CG, Duarte LP, Mussel WN, Ruiz ALTG, Shiozawa L, de Carvalho JE, Trindade IC, Vieira Filho SA. Lupeol and its esters: NMR, powder XRD data and in vitro evaluation of cancer cell growth. Brazilian Journal of Pharmaceutical Sciences 2017; 53(3): e00251. DOI: 10.1590/s2175-97902017000300251 View Source
